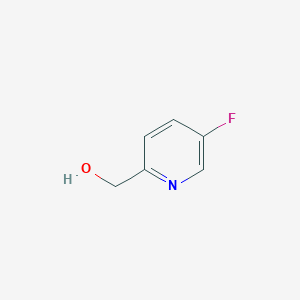

(5-Fluoropyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(5-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLMFAZXPZQITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646690 | |

| Record name | (5-Fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802325-29-7 | |

| Record name | (5-Fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoropyridin-2-yl)methanol (CAS: 802325-29-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-2-yl)methanol is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of this compound, with a particular focus on its role in the development of modulators for G protein-coupled receptors (GPCRs).

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and predicted physical properties of this compound. While experimental data for some properties are limited in publicly available literature, predicted values based on computational models are provided.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 802325-29-7 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| IUPAC Name | This compound |

| SMILES | OCc1ncccc1F |

| InChI Key | BKLMFAZXPZQITJ-UHFFFAOYSA-N |

Table 2: Predicted Physical Properties

| Property | Value | Source |

| Boiling Point | 200.4 ± 25.0 °C | [1] |

| Density | 1.262 ± 0.06 g/cm³ | [1] |

| pKa | 13.08 ± 0.10 | [1] |

| Physical Form | Light yellow to brown liquid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes the available experimental ¹H NMR data for this compound.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.42 | d | 2.8 | H-6 |

| 7.43 | ddd | 2.8, 8.4, 8.4 | H-4 |

| 7.29 | dd | 4.4, 8.8 | H-3 |

| 4.75 | s | - | -CH₂- |

Solvent: CDCl₃

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common methods are detailed below.

Synthesis from 2-Bromo-5-fluoropyridine

This method involves a lithium-halogen exchange followed by formylation and subsequent reduction.

Experimental Protocol:

-

Dissolve 2-bromo-5-fluoro-pyridine (3.99 g, 22.68 mmol) in toluene (200 mL) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (10.9 mL, 27.22 mmol, 2.5 M solution in hexanes) to the reaction mixture.

-

Stir the reaction at -78 °C for 90 minutes.

-

Add N,N-dimethylformamide (2.3 mL, 29.71 mmol) via syringe and continue stirring at -78 °C for an additional 2 hours.

-

Add sodium borohydride (1.72 g, 45.36 mmol) and allow the reaction to warm to room temperature over a 12-hour period.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL) and dilute with ethyl acetate (100 mL).

-

Separate the organic phase and dry it over magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.[2]

Caption: Synthesis of this compound from 2-Bromo-5-fluoropyridine.

Synthesis from Ethyl 5-fluoropyridine-2-carboxylate

This method involves the reduction of the corresponding ester.

Experimental Protocol:

-

Dissolve ethyl 5-fluoropyridine-2-carboxylate (377 mg, 2.23 mmol) in tetrahydrofuran (6 mL).

-

Cool the solution to 0 °C.

-

Slowly add lithium aluminum hydride (LiAlH₄, 73 mg, 3.34 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with ice water.

-

Extract the organic layer with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient (20:80 to 60:40) to yield this compound as a colorless oil (309 mg, 54% yield).[1]

Caption: Synthesis of this compound via ester reduction.

Applications in Drug Discovery: Modulation of the mGlu5 Receptor

A significant application of this compound is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a Class C GPCR implicated in various neurological and psychiatric disorders.

The mGlu5 Receptor Signaling Pathway

The canonical signaling pathway of mGlu5 involves its activation by the neurotransmitter glutamate. This leads to the coupling of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4]

Negative allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.

Caption: Simplified mGlu5 receptor signaling pathway and the inhibitory action of a NAM.

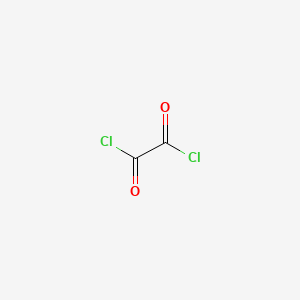

Synthesis of an mGlu5 Negative Allosteric Modulator

This compound is a key precursor in the synthesis of compounds like 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242), a known mGlu5 NAM.[5] While the full detailed synthesis of HTL14242 from this compound is proprietary, a plausible synthetic route would involve the conversion of the alcohol to a more reactive intermediate, such as a halide or a boronic ester, for subsequent cross-coupling reactions to build the final molecule.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6][7][8][9]

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its utility is highlighted by its role in the synthesis of potent and selective modulators of important drug targets like the mGlu5 receptor. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in drug discovery and development programs. Further research into the biological activities of other derivatives of this compound may unveil new therapeutic opportunities.

References

- 1. 5-FLUORO-2-HYDROXYMETHYL PYRIDINE | 802325-29-7 [chemicalbook.com]

- 2. 802325-29-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. methanex.com [methanex.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of (5-Fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Fluoropyridin-2-yl)methanol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecular scaffolds can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents.

Core Physical and Chemical Data

While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes key physical and chemical properties compiled from various chemical suppliers and databases. It is important to note that some of these values may be predicted or estimated and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | ChemShuttle[1], Sigma-Aldrich[2] |

| Molecular Weight | 127.12 g/mol | ChemShuttle[1], Sigma-Aldrich[2] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| Purity | ≥95% - 97% | ChemShuttle[1], Sigma-Aldrich[2] |

| Storage Conditions | 2-8°C under an inert atmosphere | Sigma-Aldrich[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for compounds of this class can be applied. The following are representative protocols for key physical property measurements.

Determination of Melting Point (or Freezing Point)

Given that this compound is a liquid at room temperature, its freezing point would be determined.

Principle: The freezing point is the temperature at which a liquid transitions to a solid at atmospheric pressure. For a pure crystalline substance, this occurs at a sharp, well-defined temperature.

Apparatus:

-

Cooling bath (e.g., dry ice/acetone or a cryocooler)

-

Sample vial or tube

-

Calibrated digital thermometer with a suitable temperature range

-

Stirring mechanism (magnetic stir bar and stir plate)

Procedure:

-

Place a sample of this compound in a sample vial equipped with a small magnetic stir bar.

-

Insert a calibrated digital thermometer into the sample, ensuring the probe is immersed in the liquid but not touching the bottom or sides of the vial.

-

Place the vial in a cooling bath and begin gentle stirring.

-

Record the temperature at regular intervals as the sample cools.

-

The temperature will decrease steadily and then plateau as the substance begins to freeze. The constant temperature during the phase transition is the freezing point.

-

Continue to record the temperature until the entire sample has solidified and the temperature begins to drop again.

-

The freezing point is the temperature at the midpoint of the plateau.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation apparatus (including a round-bottom flask, condenser, and collection flask) or a micro boiling point apparatus (Thiele tube)

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Boiling chips

Procedure (using a micro boiling point apparatus):

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a calibrated thermometer.

-

Heat the apparatus gently in a Thiele tube containing mineral oil.

-

A stream of bubbles will emerge from the capillary tube as the liquid is heated.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer and determine its mass accurately using an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).

-

Carefully remove any excess liquid from the top of the pycnometer.

-

Dry the outside of the pycnometer and weigh it accurately.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.

Determination of pKa

Principle: The pKa is a measure of the acidity of a compound. For a pyridine derivative, this typically refers to the pKa of the conjugate acid (the pyridinium ion). UV-Vis spectrophotometry or potentiometric titration are common methods.

Apparatus (for UV-Vis Spectrophotometry):

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with known pH values

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of solutions by diluting the stock solution in buffers of varying, known pH values.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

The absorbance at a specific wavelength will change as the compound transitions between its protonated and deprotonated forms.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Logical Workflow and Synthesis

The synthesis of this compound is not extensively detailed in readily available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for similar pyridine derivatives. A common approach involves the reduction of a corresponding carboxylic acid or ester.

Caption: A logical workflow for the synthesis of this compound.

Role in Drug Discovery: A Conceptual Pathway

Fluorinated pyridines are prevalent scaffolds in modern drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. While the specific biological targets of this compound are not defined, it can be conceptualized as a key building block in the synthesis of a hypothetical kinase inhibitor.

Caption: Conceptual role of this compound in drug discovery.

References

Synthesis of (5-Fluoropyridin-2-yl)methanol from 2-Amino-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthetic pathway for the preparation of (5-fluoropyridin-2-yl)methanol, a valuable fluorinated pyridine building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-5-fluoropyridine. The synthesis proceeds through a three-step sequence involving a Sandmeyer cyanation, nitrile hydrolysis, and subsequent reduction of the resulting carboxylic acid.

Synthetic Pathway Overview

The conversion of 2-amino-5-fluoropyridine to this compound is efficiently achieved through the following three key transformations:

-

Diazotization and Sandmeyer Cyanation: The amino group of 2-amino-5-fluoropyridine is first converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst to yield 5-fluoro-2-cyanopyridine.

-

Hydrolysis: The nitrile functional group of 5-fluoro-2-cyanopyridine is hydrolyzed under basic conditions to afford 5-fluoropicolinic acid.

-

Reduction: The carboxylic acid moiety of 5-fluoropicolinic acid is selectively reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride or a borane complex.

Experimental Protocols and Data

Step 1: Synthesis of 5-Fluoro-2-cyanopyridine via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-amino-5-fluoropyridine to a nitrile. This is a well-established transformation that proceeds via a diazonium salt intermediate.

Experimental Protocol:

A solution of 2-amino-5-fluoropyridine (1.0 eq.) in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq.) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a vigorously stirred solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. The reaction mixture is gradually warmed to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases. Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Form | Melting Point (°C) |

| 5-Fluoro-2-cyanopyridine | C₆H₃FN₂ | 122.10 | 60-75 | >97 | White to off-white solid | 35-41[1] |

Characterization Data for 5-Fluoro-2-cyanopyridine:

-

¹H NMR (CDCl₃, 300 MHz): δ= 8.61 (d, 1H), 7.78 (m, 1H), 7.58 (m, 1H).[2]

-

GC-MS: Molecular ion peak M+ 122.[2]

Step 2: Synthesis of 5-Fluoropicolinic Acid

The second step is the hydrolysis of the nitrile group of 5-fluoro-2-cyanopyridine to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol:

5-Fluoro-2-cyanopyridine (1.0 eq.) is added to an aqueous solution of sodium hydroxide (2.0-3.0 eq.). The mixture is heated at reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-fluoropicolinic acid.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Form |

| 5-Fluoropicolinic Acid | C₆H₄FNO₂ | 141.10 | 85-95 | >98 | White crystalline solid |

Characterization Data for 5-Fluoropicolinic Acid: [3]

-

¹H NMR: Spectral data is available and confirms the structure.

-

¹³C NMR: Spectral data is available and confirms the structure.

Step 3: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are effective for this transformation.[4][5][6][7]

Experimental Protocol (using LiAlH₄):

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 5-fluoropicolinic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give this compound, which can be further purified by distillation or column chromatography if necessary.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Form |

| This compound | C₆H₆FNO | 127.12 | 70-85 | >97[8] | Liquid[8] |

Characterization and Physical Data for this compound:

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall synthetic pathway and the logical flow of the experimental procedure.

References

- 1. 2-Cyano-5-fluoropyridine 97 327056-62-2 [sigmaaldrich.com]

- 2. 2-Cyano-5-fluoropyridine | 327056-62-2 [chemicalbook.com]

- 3. 5-Fluoro-2-picolinic acid(107504-08-5) 1H NMR [m.chemicalbook.com]

- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. This compound | 802325-29-7 [sigmaaldrich.com]

Spectroscopic Profile of (5-Fluoropyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Fluoropyridin-2-yl)methanol. The information detailed herein is essential for the characterization and quality control of this compound in research and development settings, particularly within the pharmaceutical industry. This document presents available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, along with predicted Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on analogous compounds. Detailed experimental protocols for acquiring this spectroscopic data are also provided.

Chemical Structure and Properties

-

CAS Number: 802325-29-7[3]

-

Molecular Formula: C₆H₆FNO[3]

-

Molecular Weight: 127.12 g/mol [3]

-

Physical Form: Liquid[2]

-

Storage: Inert atmosphere, 2-8°C[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.34 | d | 2.8 | H-6 |

| 7.55 | td | 8.4, 2.8 | H-4 |

| 7.45 | dd | 8.4, 4.4 | H-3 |

| 4.73 | s | CH₂ | |

| 3.5 (broad) | s | OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.3 (d, J = 250 Hz) | C-5 |

| 153.8 (d, J = 14 Hz) | C-2 |

| 136.1 (d, J = 24 Hz) | C-4 |

| 121.2 (d, J = 4 Hz) | C-6 |

| 120.8 (d, J = 19 Hz) | C-3 |

| 63.5 | CH₂ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1600-1585, 1500-1400 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1250-1150 | Strong | C-F Stretch | Fluoroaromatic |

| 1250-1000 | Medium to Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The predicted data is based on the fragmentation of benzyl alcohol and its derivatives.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 127 | [M]⁺ | Molecular Ion |

| 126 | [M-H]⁺ | Loss of a hydrogen radical from the methylene group |

| 110 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 98 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 78 | [C₅H₃FN]⁺ | Fragmentation of the pyridine ring |

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).

IR Spectroscopy Protocol (for Liquid Sample)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Mass Spectrometry Protocol (Electron Ionization)

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

For GC-MS, inject the sample onto a suitable capillary column to separate it from the solvent.

-

Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

-

The resulting ions are then separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (5-Fluoropyridin-2-yl)methanol

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (5-Fluoropyridin-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed breakdown of the spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure with corresponding proton assignments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The spectral data, including chemical shifts (δ), multiplicities, and integration values, are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H6 | 8.41 | d | 1H |

| H4 | 7.51 | dd | 1H |

| H3 | 7.39 | dd | 1H |

| CH2 | 4.79 | s | 2H |

| OH | 3.55 | s | 1H |

d = doublet, dd = doublet of doublets, s = singlet

Experimental Protocols

The following protocols outline the standardized procedures for the preparation of a sample of this compound and the subsequent acquisition of its 1H NMR spectrum.

Sample Preparation

A standard protocol for the preparation of a sample for 1H NMR spectroscopy is as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If the deuterated solvent does not already contain TMS, a very small amount can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Data Acquisition

The 1H NMR spectrum is typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) with the following general parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus: 1H

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16 or 32 (can be adjusted based on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Typically around 90 degrees

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

After acquisition, the raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Structural Assignment and Visualization

The chemical structure of this compound with the assignment of each proton is depicted in the diagram below. This visualization aids in correlating the spectral data with the molecular structure.

Caption: Molecular structure of this compound with proton assignments.

An In-depth Technical Guide to the Purity and Analysis of (5-Fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analysis of (5-Fluoropyridin-2-yl)methanol, a key building block in pharmaceutical and agrochemical research. This document outlines typical quality specifications, detailed analytical methodologies for purity determination, and recommended purification protocols.

Compound Profile

This compound is a fluorinated pyridine derivative valued for its utility in the synthesis of complex organic molecules. Its physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 802325-29-7 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Appearance | Liquid |

| Typical Purity | ≥95% to ≥97%[1][2] |

| Storage Temperature | 2-8°C, under an inert atmosphere[2] |

Purity and Impurity Analysis

Ensuring the purity of this compound is critical for its application in sensitive synthetic procedures. Commercially available batches typically have a purity of 95% or 97%.[1][2] Potential impurities may include starting materials from its synthesis, over- or under-reduced byproducts, and positional isomers. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

Chromatographic Methods

2.1.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary method for determining the purity of this compound and quantifying impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is recommended to ensure the separation of polar and non-polar impurities. A typical starting point would be a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a scan from 200-400 nm is recommended, with a probable maximum absorbance around 260-270 nm, typical for pyridine derivatives).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or methanol.

Spectroscopic Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) δ:

-

~8.3 ppm (d, J ≈ 3 Hz, 1H, H-6)

-

~7.5 ppm (td, J ≈ 8, 3 Hz, 1H, H-4)

-

~7.4 ppm (dd, J ≈ 8, 4 Hz, 1H, H-3)

-

~4.8 ppm (s, 2H, -CH₂OH)

-

~2.5 ppm (br s, 1H, -OH)

Predicted ¹³C NMR (101 MHz, CDCl₃) δ:

-

~160 ppm (d, J ≈ 240 Hz, C-5)

-

~155 ppm (d, J ≈ 15 Hz, C-2)

-

~140 ppm (d, J ≈ 10 Hz, C-6)

-

~125 ppm (d, J ≈ 25 Hz, C-4)

-

~122 ppm (d, J ≈ 5 Hz, C-3)

-

~63 ppm (s, -CH₂OH)

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Expected Absorptions:

-

O-H stretch: Broad peak around 3300 cm⁻¹ (alcohol)

-

C-H stretch (aromatic): ~3050 cm⁻¹

-

C=C and C=N stretch (aromatic ring): ~1600-1400 cm⁻¹

-

C-O stretch: ~1050 cm⁻¹

-

C-F stretch: ~1250 cm⁻¹

Synthesis and Purification

While multiple synthetic routes to fluorinated pyridines exist, a common approach involves the reduction of a corresponding carboxylic acid or ester.

Synthesis Workflow

A plausible synthetic route starts from 5-fluoropicolinic acid.

Caption: Synthesis of this compound.

Purification Protocol

Purification of the crude product is typically achieved through column chromatography.

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A solvent system of ethyl acetate and hexanes. The polarity can be adjusted based on TLC analysis of the crude mixture. A gradient elution from 10% to 50% ethyl acetate in hexanes is a good starting point.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude mixture onto a small amount of silica gel.

-

Load the dried silica onto a pre-packed column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Caption: Analytical workflow for this compound.

Conclusion

The robust analysis of this compound requires a multi-faceted approach employing both chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and purity of this important synthetic intermediate. Adherence to these or similar validated methods is essential for the reliable and reproducible synthesis of downstream target molecules.

References

An In-depth Technical Guide to the Safety and Handling of (5-Fluoropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (5-Fluoropyridin-2-yl)methanol (CAS No: 802325-29-7), a key intermediate in the synthesis of various biologically active compounds. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 802325-29-7 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Appearance | Liquid or Solid |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications and precautionary statements.

Table 2.1: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Table 2.2: GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE requirements should be conducted before handling. The following table outlines recommended PPE.

| Body Part | Protective Equipment | Recommended Material/Standard |

| Eyes/Face | Safety glasses with side shields or a face shield | Conforming to EN166 (EU) or NIOSH (US) standards.[1] |

| Skin | Chemical-resistant gloves | Nitrile rubber, Butyl rubber (inspect before use).[1][2] |

| Lab coat or chemical-resistant apron | Standard laboratory coat.[1] | |

| Respiratory | Respirator (if ventilation is inadequate) | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |

Handling and Storage Protocol

-

Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Handling :

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the handling area.

-

-

Storage :

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

-

Store under an inert atmosphere.

-

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Spill and Disposal Procedures

-

Spill Response :

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE.

-

Contain the spill and prevent it from entering drains.

-

Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.

-

-

Disposal :

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service.

-

Biological Context and Signaling Pathways

This compound is primarily utilized as a key intermediate in the synthesis of a variety of investigational therapeutic agents. While there is no direct evidence of this compound modulating specific signaling pathways, its derivatives have been designed to target several critical biological processes.

Role as a Synthetic Intermediate

Patent literature reveals that this compound is a building block for compounds targeting:

-

Bacterial DNA Gyrase : Derivatives have been synthesized for their potential as antibacterial agents that inhibit this essential bacterial enzyme.[3]

-

Hepatitis B Virus (HBV) Replication : It is used in the synthesis of novel indolizine-2-carboxamides that are active against HBV.

-

Pim Kinase Inhibition : The compound is an intermediate for pyridineamine compounds that act as Pim kinase inhibitors, which are targets in oncology.

-

Antifungal Agents : It is a precursor for heterocycle substituted pyridine derivatives with antifungal properties.

-

PDE4 Inhibition : Substituted pyridine and pyrazine compounds derived from this intermediate have been investigated as PDE4 inhibitors for treating neurological and inflammatory disorders.

Illustrative Signaling Pathways of Derivatives

The following diagrams illustrate the general mechanisms of action for some of the therapeutic targets of compounds derived from this compound.

Caption: Inhibition of Bacterial DNA Gyrase by a Derivative Compound.

Caption: General Pim Kinase Signaling Pathway and Inhibition.

Risk Assessment and Management Workflow

A systematic approach to risk assessment is crucial when working with this compound. The following workflow outlines the key steps.

Caption: Workflow for Risk Assessment and Management.

This guide is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]

- 3. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]

The Chemical Stability of (5-Fluoropyridin-2-yl)methanol: An In-depth Technical Guide

Disclaimer: As of late 2025, detailed experimental data on the chemical stability and degradation pathways of (5-Fluoropyridin-2-yl)methanol is not extensively available in publicly accessible scientific literature. This guide is therefore based on established principles of chemical stability, information on analogous compounds, and standardized methodologies for forced degradation studies as outlined by the International Conference on Harmonisation (ICH). The quantitative data, experimental protocols, and degradation pathways presented herein are illustrative and intended to provide a framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the pyridine ring can modulate the physicochemical properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the chemical stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product.

This technical guide provides a comprehensive overview of the expected chemical stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines hypothetical degradation pathways and provides detailed, exemplary experimental protocols for conducting forced degradation studies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H6FNO | Sigma-Aldrich[1] |

| Molecular Weight | 127.12 g/mol | PubChem[2] |

| Appearance | Liquid | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C, Inert atmosphere | Sigma-Aldrich[1] |

Expected Chemical Stability and Potential Degradation Pathways

Based on the structure of this compound, which combines a fluorinated pyridine ring with a primary alcohol functional group, several potential degradation pathways can be postulated under forced stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: In acidic media, protonation of the pyridine nitrogen may occur, potentially making the ring more susceptible to nucleophilic attack, although the electron-withdrawing nature of the fluorine atom might mitigate this. The primary alcohol is generally stable to acid hydrolysis.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Alkaline Conditions: In basic conditions, deprotonation of the hydroxyl group could occur, forming an alkoxide. While the pyridine ring itself is generally resistant to base-catalyzed hydrolysis, extreme pH and temperature might promote degradation.

Hypothetical Hydrolytic Degradation Products:

| Degradant | Structure | Formation Condition |

| 5-Fluoropicolinic acid | (Structure not available) | Oxidation following potential hydrolysis |

| 5-Fluoropyridine-2-carbaldehyde | (Structure not available) | Oxidation |

Oxidative Stability

The primary alcohol group in this compound is a likely site for oxidative degradation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).

Potential Oxidative Degradation Pathway:

The primary alcohol can be oxidized first to an aldehyde (5-Fluoropyridine-2-carbaldehyde) and then further to a carboxylic acid (5-Fluoropicolinic acid).

Caption: Hypothetical oxidative degradation of this compound.

Photostability

Photostability testing, as guided by ICH Q1B, exposes the drug substance to a combination of visible and UV light.[3][4] The pyridine ring, being an aromatic heterocycle, can absorb UV radiation, which may lead to photodegradation. The presence of the fluorine atom could influence the photolytic stability.

Potential Photodegradation Products: Photodegradation of pyridine-containing compounds can be complex, potentially leading to ring opening or the formation of various photoproducts. Specific degradation products would need to be identified experimentally.

Thermal Stability

Thermal degradation is assessed by exposing the compound to elevated temperatures, both in solid and solution states. This compound is expected to be relatively stable at ambient temperatures, as indicated by its recommended storage conditions.[1] At higher temperatures, decomposition may occur. For analogous compounds like pyridin-2-ylmethanol, stability is maintained under normal temperatures and pressures.[5]

Illustrative Quantitative Data from Forced Degradation Studies

The following table presents hypothetical data from a forced degradation study on this compound. The goal of such a study is to achieve 5-20% degradation to demonstrate the stability-indicating nature of the analytical method.[6][7]

| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl | 24 h | 60°C | < 5% | - |

| 0.1 M NaOH | 24 h | 60°C | 15% | 5-Fluoropicolinic acid |

| 3% H₂O₂ | 24 h | Room Temp | 18% | 5-Fluoropyridine-2-carbaldehyde, 5-Fluoropicolinic acid |

| Photostability (ICH Q1B) | - | - | 8% | Unidentified Photoproducts |

| Thermal (Solid) | 48 h | 80°C | < 5% | - |

| Thermal (Solution) | 48 h | 80°C | 7% | Minor unidentified degradants |

Experimental Protocols (Illustrative)

Detailed experimental protocols are crucial for reproducible stability studies. The following are example protocols for conducting forced degradation.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method.

Hydrolytic Degradation

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

Photolytic Degradation

Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be kept in the dark under the same temperature conditions.

Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Analyze samples at appropriate time intervals.

-

Solution State: Prepare a solution of this compound in a suitable solvent and keep it in a controlled temperature oven at 80°C. Analyze samples at appropriate time intervals.

Analytical Methodology

A validated stability-indicating analytical method is essential for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and a phosphate buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of the compound |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

Caption: A typical workflow for chemical stability assessment.

Conclusion

While specific experimental data for this compound is currently limited, this guide provides a comprehensive framework for understanding and evaluating its chemical stability. The presence of the fluorinated pyridine ring and the primary alcohol functional group suggests potential susceptibility to oxidative and, to a lesser extent, hydrolytic and photolytic degradation under stress conditions. The provided hypothetical data and experimental protocols serve as a practical starting point for researchers and drug development professionals to design and execute robust stability studies. Further experimental work is necessary to fully elucidate the degradation pathways and kinetics for this promising molecule.

References

- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bdmaee.net [bdmaee.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Determining the Solubility of (5-Fluoropyridin-2-yl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (5-Fluoropyridin-2-yl)methanol, a key intermediate in medicinal chemistry. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination. Furthermore, it presents a framework for data presentation and visualization to aid researchers in their laboratory investigations.

Introduction: The Critical Role of Organic Solvent Solubility

This compound is a fluorinated pyridine derivative of interest in the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its pharmacological profile. Understanding the solubility of this intermediate in a range of organic solvents is paramount for several reasons:

-

Process Chemistry: Optimizing reaction conditions, including solvent selection, is crucial for efficient synthesis and achieving high yields.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: For preclinical and clinical studies, the ability to formulate the compound in appropriate vehicles for dosing is directly linked to its solubility. Poor solubility can hinder the development of a viable drug product.[1][2]

-

Predictive Modeling: Experimental solubility data is essential for building and validating in silico models that can predict the solubility of related compounds, thereby accelerating the drug discovery process.

This guide will focus on two primary types of solubility measurements: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, while kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, often determined in high-throughput screening formats.[3][4]

Data Presentation: A Framework for Reporting Solubility

Clear and structured presentation of solubility data is essential for comparison and analysis. The following table provides a recommended template for reporting the solubility of this compound in various organic solvents at a specified temperature.

| Solvent | Solvent Class | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |

| Ethanol | Polar Protic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |

| Isopropanol | Polar Protic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Fine precipitate |

| Acetone | Polar Aprotic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |

| Acetonitrile | Polar Aprotic | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Clear solution |

| Dichloromethane | Non-polar | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Insoluble |

| Toluene | Non-polar | 25 | Thermodynamic (Shake-Flask) | Data | Data | e.g., Insoluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Kinetic (96-well plate) | Data | Data | e.g., No precipitation |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Kinetic (96-well plate) | Data | Data | e.g., No precipitation |

Note: This table is a template. The actual solubility data needs to be determined experimentally.

Experimental Protocols

The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient time to reach equilibrium. A common timeframe is 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are often employed in early drug discovery for rapid screening of a large number of compounds.[5] This method typically involves adding a concentrated stock solution of the compound in a universal solvent like DMSO to an aqueous or organic buffer and observing for precipitation.[1][2]

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

-

Centrifuge with a plate rotor (for filtration-based methods)

-

Solubility filter plates (e.g., Millipore MultiScreen)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler or manual pipetting, add a small volume of the DMSO stock solution to the wells of a 96-well plate.

-

Solvent Addition: Add the desired organic solvent to each well to achieve the target final concentration of the compound. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at a controlled temperature for a defined period (e.g., 1-2 hours).[6]

-

Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is observed is the kinetic solubility.

-

Detection (UV-Vis with Filtration): Alternatively, after incubation, separate the undissolved solid by centrifugation of the plate followed by collection of the supernatant, or by using a solubility filter plate.[1] Measure the UV absorbance of the clear supernatant in a new plate. The concentration is determined from a calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

Commercial Suppliers and Technical Guide for (5-Fluoropyridin-2-yl)methanol

For researchers, scientists, and professionals in drug development, (5-Fluoropyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds. Its fluorinated pyridine scaffold is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of commercial suppliers, available technical data, and insights into its synthesis and applications.

Commercial Availability

A range of chemical suppliers offer this compound and its hydrochloride salt, providing various grades and quantities to meet research and development needs. The following tables summarize the offerings from several prominent suppliers.

This compound (CAS: 802325-29-7)

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | Marketed by Ambeed, Inc.[1] |

| ChemShuttle | 95% | 5 g, 10 g, 25 g, 100 g | Custom synthesis services also available.[2] |

| BLD Pharm | - | - | Provides access to NMR, HPLC, LC-MS, and UPLC data. |

| Sunway Pharm | 97% | 100 mg, 250 mg, 500 mg, 1 g, 5 g | For scientific research use only. |

This compound hydrochloride (CAS: 31181-80-3)

| Supplier | Purity | Additional Notes |

| BLD Pharm | - | Provides access to NMR, HPLC, LC-MS, and UPLC data. |

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | Liquid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| SMILES | OCc1nccc(F)c1 | [2] |

| InChI Key | BKLMFAZXPZQITJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of the Precursor: 2-amino-5-fluoropyridine

The synthesis of 2-amino-5-fluoropyridine is a critical first step. One common method starts from 2-aminopyridine and involves a series of reactions including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom.[3][4] This multi-step process is advantageous as it avoids the need for less accessible intermediates and can result in higher yields and purity.[3][4]

A documented experimental procedure for the synthesis of 2-amino-5-fluoropyridine is as follows:

-

Materials: 2-aminopyridine, nitric acid, acetic anhydride, reducing agent (e.g., Fe/HCl), sodium nitrite, fluoroboric acid.

-

Step 1: Nitration: 2-aminopyridine is nitrated to introduce a nitro group onto the pyridine ring.

-

Step 2: Amino Acetylation: The amino group is protected by acetylation with acetic anhydride.

-

Step 3: Reduction of Nitro Group: The nitro group is reduced to an amino group.

-

Step 4: Diazotization: The newly formed amino group is converted to a diazonium salt using sodium nitrite and a strong acid.

-

Step 5: Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction with fluoroboric acid to introduce the fluorine atom.

-

Step 6: Hydrolysis: The acetyl protecting group is removed to yield 2-amino-5-fluoropyridine.

The optimal reaction conditions, including temperature, reaction time, and molar ratios of reactants, are crucial for maximizing the yield at each step.[4]

Proposed Synthesis of this compound from 2-amino-5-fluoropyridine

A logical subsequent step to obtain this compound would be the conversion of the amino group of 2-amino-5-fluoropyridine to a hydroxymethyl group. This can be conceptually broken down into the following steps:

-

Diazotization: The 2-amino-5-fluoropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.

-

Hydrolysis: The diazonium salt is then carefully hydrolyzed, typically by heating in an aqueous solution, to replace the diazonium group with a hydroxyl group, yielding 5-fluoro-2-hydroxypyridine.

-

Reduction: The hydroxyl group can then be converted to a hydroxymethyl group through a suitable reduction method.

The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic pathway from 2-amino-5-fluoropyridine.

Applications in Drug Discovery

Fluorinated pyridines are a cornerstone in modern medicinal chemistry, primarily due to the beneficial properties conferred by the fluorine atom.[5] These include enhanced metabolic stability, increased lipophilicity which can improve cell membrane permeability, and altered pKa values which can affect drug-target interactions.[5]

This compound serves as a valuable building block for introducing this fluorinated pyridine moiety into larger, more complex molecules with therapeutic potential. A notable example is the use of its precursor, 2-amino-5-fluoropyridine, in the synthesis of LBM415, a peptide deformylase inhibitor with antibacterial properties.[3][4]

The incorporation of fluorinated pyridines is a common strategy in the development of kinase inhibitors for cancer therapy.[6] The pyridine ring can act as a hinge-binding motif, while the fluorine atom can modulate the electronic properties of the molecule to fine-tune its binding affinity and selectivity for the target kinase. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for such inhibitors.[7]

The following diagram illustrates the role of this compound as a building block in the synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR pathway.

Caption: Role as a building block for a kinase inhibitor.

References

- 1. This compound | 802325-29-7 [sigmaaldrich.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Role of Fluorination in Enhancing the Biological Activity of Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into pyridine-based molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profile of these ubiquitous derivatives. This technical guide provides an in-depth analysis of the role of fluorination in modulating the biological activity of pyridine compounds. Through a comprehensive review of current literature, this document outlines the effects of fluorine substitution on key physicochemical properties, receptor interactions, and metabolic stability. Quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to leverage fluorination as a strategic tool in the design of novel therapeutics.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. The strategic incorporation of fluorine atoms into the pyridine ring or its substituents can dramatically enhance a compound's drug-like properties.[2][3] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—contribute to several beneficial modifications[1][2]:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased drug half-life.[4][5]

-

Modulation of Physicochemical Properties: Fluorination significantly alters the lipophilicity (LogP) and basicity (pKa) of pyridine derivatives, which in turn affects their solubility, permeability, and oral bioavailability.[6][7][8]

-

Improved Binding Affinity and Selectivity: The introduction of fluorine can lead to more potent and selective interactions with biological targets through various mechanisms, including altered electrostatic interactions, hydrogen bonding, and favorable conformational changes.[9]

This guide will delve into these aspects, providing quantitative data and detailed methodologies to illustrate the profound impact of fluorination.

Quantitative Analysis of Biological Activity: The Impact of Fluorination

The strategic placement of fluorine atoms on pyridine derivatives can lead to substantial improvements in their biological potency. This is particularly evident in the development of kinase inhibitors, a major class of therapeutics in oncology and immunology.

Kinase Inhibition

The following table summarizes the in vitro inhibitory activities (IC50 values) of several fluorinated pyridine derivatives against various protein kinases, with comparisons to their non-fluorinated or differently halogenated counterparts where available.

| Compound ID | Target Kinase | Fluorination Pattern | IC50 (µM) | Non-Fluorinated/Other Halogen Analogue IC50 (µM) | Reference |

| A01 | TRKA | 3-fluorophenyl | 0.293 | - | [10] |

| A02 | TRKA | Phenyl (non-fluorinated) | 0.479 | - | [10] |

| C03 | TRKA | 3-fluorophenyl | 0.056 | - | [10] |

| 2a | PI3K p110α | 4-Fluorophenyl | 0.67 | - | [11] |

| 2g | PI3K p110α | Optimized substitutions | 0.0018 | - | [11] |

| 12 | PI3K p110α | Thiazole derivative | 0.0028 | - | [11] |

| Compound 9 | TGF-βR1 | 3-fluoro- and 5-fluoro-substituted pyridine | comparable potency | - | [12] |